Cis-tert-butyl 3-aMino-2-phenylpiperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R)-tert-Butyl 3-amino-2-phenylpiperidine-1-carboxylate is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound features a piperidine ring substituted with an amino group and a phenyl group, making it a versatile intermediate in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R,3R)-tert-Butyl 3-amino-2-phenylpiperidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of tert-butyl 3-amino-2-phenylpiperidine-1-carboxylate from commercially available starting materials.
Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) protection to prevent unwanted reactions during subsequent steps.
Formation of Piperidine Ring: The piperidine ring is formed through a cyclization reaction, often involving the use of a suitable base and solvent.
Chiral Resolution: The chiral centers are resolved using chiral chromatography or enzymatic resolution to obtain the desired (2R,3R) enantiomer.
Industrial Production Methods: Industrial production of (2R,3R)-tert-Butyl 3-amino-2-phenylpiperidine-1-carboxylate follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and the use of automated reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: (2R,3R)-tert-Butyl 3-amino-2-phenylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Corresponding ketones or aldehydes.
Reduction: Amines or alcohols.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
(2R,3R)-tert-Butyl 3-amino-2-phenylpiperidine-1-carboxylate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (2R,3R)-tert-Butyl 3-amino-2-phenylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
(2S,3R)-3-alkyl- and alkenylglutamates: These compounds share structural similarities with (2R,3R)-tert-Butyl 3-amino-2-phenylpiperidine-1-carboxylate and are used in the synthesis of bioactive molecules.
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: Another compound with a tert-butyl group and similar synthetic applications.
Uniqueness: (2R,3R)-tert-Butyl 3-amino-2-phenylpiperidine-1-carboxylate is unique due to its specific chiral configuration and the presence of both amino and phenyl groups on the piperidine ring. This combination imparts distinct chemical properties and reactivity, making it a valuable intermediate in various synthetic pathways .
Properties
Molecular Formula |
C16H24N2O2 |
---|---|
Molecular Weight |
276.37 g/mol |
IUPAC Name |
tert-butyl (2R,3R)-3-amino-2-phenylpiperidine-1-carboxylate |
InChI |
InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-11-7-10-13(17)14(18)12-8-5-4-6-9-12/h4-6,8-9,13-14H,7,10-11,17H2,1-3H3/t13-,14-/m1/s1 |
InChI Key |
GQOAORJRRSLOQA-ZIAGYGMSSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]([C@H]1C2=CC=CC=C2)N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1C2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.